(5-Bromofuran-2-yl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone
CAS No.: 1448066-36-1
Cat. No.: VC4583177
Molecular Formula: C15H14Br2N2O3
Molecular Weight: 430.096
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448066-36-1 |
|---|---|
| Molecular Formula | C15H14Br2N2O3 |
| Molecular Weight | 430.096 |
| IUPAC Name | (5-bromofuran-2-yl)-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C15H14Br2N2O3/c16-11-2-1-7-18-14(11)21-10-5-8-19(9-6-10)15(20)12-3-4-13(17)22-12/h1-4,7,10H,5-6,8-9H2 |
| Standard InChI Key | FVTPVQUXENKMOA-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(O3)Br |
Introduction
Chemical Identity and Structural Features
The compound belongs to the class of N-acylpiperidine derivatives, characterized by a methanone group bridging a bromofuran ring and a substituted piperidine moiety. Key structural components include:
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5-Bromofuran-2-yl group: A five-membered aromatic ring with a bromine atom at the 5-position, contributing to electronic asymmetry and reactivity .
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4-((3-Bromopyridin-2-yl)oxy)piperidine: A six-membered piperidine ring substituted at the 4-position with a 3-bromo-2-pyridinyloxy group, enabling hydrogen bonding and steric interactions .
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Methanone linker: A carbonyl group facilitating conjugation between the furan and piperidine systems .
Molecular Formula: C₁₉H₁₇Br₂N₂O₃
Molecular Weight: 497.17 g/mol
IUPAC Name: (5-Bromofuran-2-yl)[4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl]methanone
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis involves multi-step functionalization of piperidine and brominated heterocycles:
Step 1: Preparation of 4-((3-Bromopyridin-2-yl)oxy)piperidine
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Nucleophilic substitution: Reacting 3-bromo-2-hydroxypyridine with 4-chloropiperidine in the presence of NaH or K₂CO₃ in DMF at 80°C .
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Yield: ~70–75% after purification via column chromatography (hexane:ethyl acetate = 4:1) .
Step 2: Formation of Methanone Bridge
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Acylation: Treating 4-((3-bromopyridin-2-yl)oxy)piperidine with 5-bromofuran-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base .
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Conditions: 0°C to room temperature, 12-hour reaction time .
Critical Parameters:
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Stoichiometric control (1:1.2 ratio of piperidine to acyl chloride) minimizes side products .
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Anhydrous conditions prevent hydrolysis of the acyl chloride.
Structural and Spectroscopic Characterization
X-ray Diffraction (XRD) Analysis
Single-crystal XRD data (from analogous compounds) reveal:
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Piperidine ring conformation: Chair conformation with the pyridinyloxy group in an equatorial position .
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Dihedral angles: 85.2° between furan and pyridine planes, indicating limited conjugation .
Spectroscopic Data
Physicochemical Properties
Notable Trends:
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High lipophilicity (logP ~4) suggests membrane permeability, aligning with bioactive potential .
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Low aqueous solubility necessitates formulation strategies for biological testing.
Biological Activity and Applications
Kinase Inhibition
Structural analogs demonstrate moderate inhibition of:
Mechanistic Insight: The bromopyridine moiety likely interacts with ATP-binding pockets via halogen bonding .
Computational and Theoretical Studies
Density Functional Theory (DFT) Analysis
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Molecular Electrostatic Potential (MEP): Localized negative charge on furan oxygen and pyridine nitrogen .
ADMET Predictions
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